(isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) (isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate)
Brand Name: Vulcanchem
CAS No.: 13320-34-8
VCID: VC0079163
InChI: InChI=1S/C31H42N2O6/c1-5-27(32-15-16-32)29(34)38-21-19-36-25-11-7-23(8-12-25)31(3,4)24-9-13-26(14-10-24)37-20-22-39-30(35)28(6-2)33-17-18-33/h7-14,27-28H,5-6,15-22H2,1-4H3
SMILES: CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)N3CC3)N4CC4
Molecular Formula: C31H42N2O6
Molecular Weight: 538.7 g/mol

(isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate)

CAS No.: 13320-34-8

Main Products

VCID: VC0079163

Molecular Formula: C31H42N2O6

Molecular Weight: 538.7 g/mol

(isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) - 13320-34-8

CAS No. 13320-34-8
Product Name (isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate)
Molecular Formula C31H42N2O6
Molecular Weight 538.7 g/mol
IUPAC Name 2-[4-[2-[4-[2-[2-(aziridin-1-yl)butanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-(aziridin-1-yl)butanoate
Standard InChI InChI=1S/C31H42N2O6/c1-5-27(32-15-16-32)29(34)38-21-19-36-25-11-7-23(8-12-25)31(3,4)24-9-13-26(14-10-24)37-20-22-39-30(35)28(6-2)33-17-18-33/h7-14,27-28H,5-6,15-22H2,1-4H3
Standard InChIKey ZFUFVBRQJLAZNT-UHFFFAOYSA-N
SMILES CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)N3CC3)N4CC4
Canonical SMILES CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)N3CC3)N4CC4
PubChem Compound 114500
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator